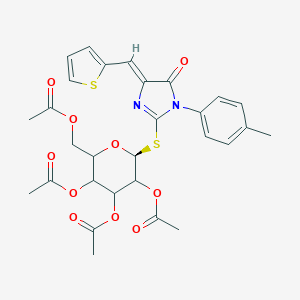
1-(4-methylphenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, commonly referred to as "MTT" is a chemical compound that has gained significant attention in scientific research. MTT is a yellow-colored compound that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Wirkmechanismus
MTT is a redox dye that is converted into formazan by mitochondrial enzymes in living cells. The enzymes reduce the dye to produce a purple-colored formazan that accumulates in the cells. The amount of formazan produced is proportional to the number of viable cells. MTT is not toxic to cells, and its conversion into formazan does not interfere with cellular processes.
Biochemical and Physiological Effects
MTT has no known biochemical or physiological effects on living cells. The compound is not toxic to cells, and its conversion into formazan does not interfere with cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MTT in lab experiments has several advantages. It is a simple and reliable method for measuring cell viability and proliferation. The assay is easy to perform, and the results are reproducible. Moreover, MTT is cost-effective compared to other cell viability assays like the trypan blue exclusion assay.
However, there are limitations to the use of MTT. The assay is not suitable for measuring cell death as the dye is only converted into formazan in living cells. Additionally, MTT is not suitable for measuring the metabolic activity of cells as the dye is only reduced by mitochondrial enzymes.
Zukünftige Richtungen
There are several future directions for the use of MTT in scientific research. One potential application is in the development of new anticancer drugs. MTT can be used to screen potential drugs for their ability to inhibit cancer cell growth. Additionally, MTT can be used in the development of new therapies for other diseases like Alzheimer's and Parkinson's disease.
Conclusion
MTT is a valuable tool in scientific research, particularly in cell biology. The compound is a reliable and cost-effective method for measuring cell viability and proliferation. Its use has several advantages, including ease of use and reproducibility. However, there are limitations to the use of MTT, and it is not suitable for measuring cell death or metabolic activity. Nonetheless, the future directions for the use of MTT in scientific research are promising, and the compound has the potential to play a significant role in the development of new therapies for various diseases.
Synthesemethoden
The synthesis of MTT involves the reaction of 2-thienylmethylene hydrazine with 4-methylbenzaldehyde to form 1-(4-methylphenyl)-4-(2-thienylmethylene) hydrazine. The hydrazine is then reacted with 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in the presence of acetic anhydride to form MTT.
Wissenschaftliche Forschungsanwendungen
MTT has been widely used in scientific research as a reagent for measuring cell viability and proliferation. The compound is converted into formazan in the presence of living cells, and the amount of formazan produced is proportional to the number of viable cells. This property of MTT has made it an essential tool in cell biology research, including drug discovery, toxicology, and cancer research.
Eigenschaften
Produktname |
1-(4-methylphenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside |
|---|---|
Molekularformel |
C29H30N2O10S2 |
Molekulargewicht |
630.7 g/mol |
IUPAC-Name |
[(6S)-3,4,5-triacetyloxy-6-[(4Z)-1-(4-methylphenyl)-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H30N2O10S2/c1-15-8-10-20(11-9-15)31-27(36)22(13-21-7-6-12-42-21)30-29(31)43-28-26(40-19(5)35)25(39-18(4)34)24(38-17(3)33)23(41-28)14-37-16(2)32/h6-13,23-26,28H,14H2,1-5H3/b22-13-/t23?,24?,25?,26?,28-/m0/s1 |
InChI-Schlüssel |
LSCPZPAGQREMNA-SZCGSGMESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/N=C2S[C@H]4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)N=C2SC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)N=C2SC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



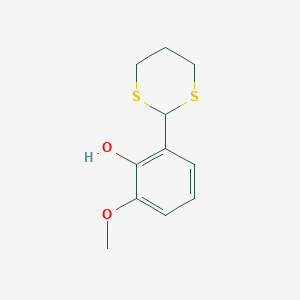



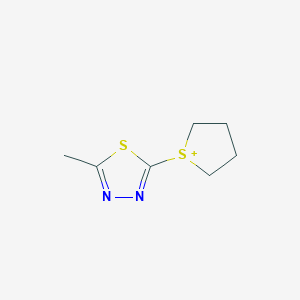


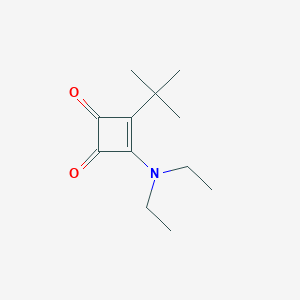
![4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)

![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)
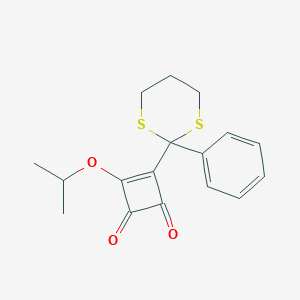
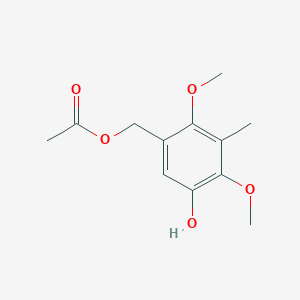
![2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303391.png)